molecular formula C18H26N2O6S B3941780 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate

1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate

Cat. No. B3941780
M. Wt: 398.5 g/mol
InChI Key: SPBXBASPUKKIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential scientific applications. This compound is commonly referred to as DPI-3290, and it has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DPI-3290 is not fully understood, but it is believed to involve the inhibition of beta-amyloid aggregation. DPI-3290 has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DPI-3290 has been found to exhibit a wide range of biochemical and physiological effects. In addition to its potential use in the treatment of Alzheimer's disease, DPI-3290 has also been found to exhibit anti-inflammatory and anti-cancer properties. DPI-3290 has also been found to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of DPI-3290 for lab experiments is its high potency. DPI-3290 has been found to be effective at very low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of DPI-3290 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on DPI-3290. One area of interest is the development of new drugs based on the structure of DPI-3290 that exhibit even greater potency and selectivity. Another area of interest is the exploration of the potential use of DPI-3290 in the treatment of other neurological disorders such as Parkinson's disease. Finally, there is also potential for research on the use of DPI-3290 in the development of new antibiotics and antiviral drugs.
Conclusion:
In conclusion, DPI-3290 is a chemical compound that has been extensively studied for its potential scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. While there is still much to learn about DPI-3290, its potential for use in the treatment of neurological disorders and other diseases makes it a valuable tool for researchers.

Scientific Research Applications

DPI-3290 has been extensively studied for its potential scientific applications. One of the most promising applications of DPI-3290 is in the treatment of neurological disorders such as Alzheimer's disease. DPI-3290 has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S.C2H2O4/c1-2-11-21(19,20)18-9-7-17(8-10-18)16-12-14-5-3-4-6-15(14)13-16;3-1(4)2(5)6/h3-6,16H,2,7-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBXBASPUKKIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CC3=CC=CC=C3C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate
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1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate
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1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate
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1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate
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1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate
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1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine oxalate

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